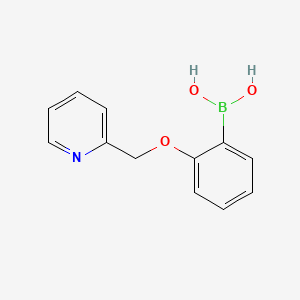

2-(Pyridin-2-ylmethoxy)phenylboronic acid

Vue d'ensemble

Description

2-(Pyridin-2-ylmethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C12H12BNO3. It is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a pyridine ring attached to a phenylboronic acid moiety through a methoxy linker .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-ylmethoxy)phenylboronic acid typically involves the reaction of 2-bromopyridine with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Pyridin-2-ylmethoxy)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2

Bases: Potassium carbonate, sodium hydroxide

Solvents: Toluene, ethanol, water

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling

Phenol Derivatives: Formed through oxidation reactions

Substituted Pyridine Derivatives: Formed through nucleophilic substitution

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

This compound serves as a critical building block in the synthesis of pharmaceuticals, especially in developing targeted therapies for cancer. Boronic acids, including 2-(Pyridin-2-ylmethoxy)phenylboronic acid, have shown potential as enzyme inhibitors and therapeutic agents. For instance, research indicates that boronic acids can form reversible covalent bonds with diols, making them suitable for applications in drug delivery systems and biosensors .

Case Study: Anticancer Activity

In a study published by the National Institutes of Health, various boronic acid derivatives were assessed for their anticancer properties. The results demonstrated that compounds similar to this compound exhibited significant activity against multiple cancer cell lines, indicating their potential as anticancer agents .

Organic Synthesis

Cross-Coupling Reactions

this compound is widely utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in organic chemistry, allowing for the synthesis of complex organic molecules. The compound's ability to participate in these reactions makes it invaluable for both academic research and industrial applications .

Table: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

| Compound Name | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Pd catalyst, base (K2CO3), DMF |

| 4-Methoxyphenylboronic acid | 78 | Pd catalyst, base (NaOH), ethanol |

| Phenylboronic acid | 90 | Pd catalyst, base (K3PO4), water |

Material Science

Advanced Materials Development

The compound has applications in creating advanced materials such as polymers and nanomaterials. These materials are essential in electronics and photonics due to their unique properties. For example, studies have shown that boronic acids can enhance the mechanical and thermal properties of polymer composites .

Bioconjugation and Drug Delivery

Enhancing Drug Delivery Systems

In bioconjugation, this compound can attach biomolecules to surfaces or other molecules. This property enhances the effectiveness of drug delivery systems by improving the targeting capabilities of therapeutic agents .

Case Study: Glucose-Sensitive Drug Delivery

Research has demonstrated that phenylboronic acids can be used to develop glucose-responsive drug delivery systems. By modifying polymeric carriers with boronic acids, researchers created systems that release drugs in response to glucose levels, which is particularly beneficial for diabetic patients .

Catalysis Research

Catalytic Processes

This boronic acid derivative is also explored in catalytic processes due to its efficiency and selectivity compared to other catalysts. It has been used in various reactions beyond Suzuki-Miyaura coupling, showcasing its versatility as a catalyst in organic synthesis .

Mécanisme D'action

The mechanism of action of 2-(Pyridin-2-ylmethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.

2-Pyridylboronic Acid: Similar to 2-(Pyridin-2-ylmethoxy)phenylboronic acid but lacks the methoxy linker, affecting its reactivity and applications.

Uniqueness: this compound is unique due to its methoxy linker, which enhances its solubility and reactivity in certain reactions compared to simpler boronic acids. This makes it a valuable reagent in the synthesis of complex organic molecules .

Activité Biologique

2-(Pyridin-2-ylmethoxy)phenylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various therapeutic applications, particularly in oncology and enzymatic inhibition.

- IUPAC Name : this compound

- CAS Number : 1256355-48-2

- Molecular Formula : C12H12BNO3

- Molecular Weight : 225.04 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The boronic acid functional group facilitates reversible covalent bonding with diols, which is crucial for the inhibition of proteasomes and other enzyme classes. This interaction can lead to significant alterations in cellular processes such as apoptosis and cell cycle progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenylboronic acids, including this compound. Research indicates that this compound exhibits antiproliferative effects across various cancer cell lines:

- Cell Line Studies :

- In vitro studies demonstrated that this compound induces apoptosis in ovarian cancer cells (A2780) through mechanisms involving caspase activation and cell cycle arrest at the G2/M phase .

- A structure-activity relationship analysis revealed that modifications to the boronic acid moiety can enhance cytotoxicity against cancer cells, suggesting a promising avenue for drug development .

Enzymatic Inhibition

Boronic acids are known for their ability to inhibit serine proteases and other enzymes involved in metabolic pathways:

- Proteasome Inhibition : This compound has shown potential as a proteasome inhibitor, which is a critical mechanism for inducing apoptosis in cancer cells .

- Target Enzymes : The interaction with enzymes such as β-lactamases has been explored, indicating its utility in overcoming antibiotic resistance .

Study on Antiproliferative Effects

In a study assessing the antiproliferative effects of various phenylboronic acids, including this compound, it was found that:

- Methodology : The SRB assay was utilized to evaluate cell viability after treatment with varying concentrations of the compound over 72 hours.

- Results : Significant reductions in cell viability were observed at micromolar concentrations, with notable induction of apoptosis confirmed via flow cytometry .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A2780 | 5.4 | Apoptosis via caspase activation |

| MCF7 | 8.1 | Cell cycle arrest at G2/M phase |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other boronic acids:

| Compound | Anticancer Activity | Enzymatic Target |

|---|---|---|

| 2-Fluoro-6-formylphenylboronic acid | High | Proteasome |

| Benzoxaborole derivatives | Moderate | β-lactamase |

Propriétés

IUPAC Name |

[2-(pyridin-2-ylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)11-6-1-2-7-12(11)17-9-10-5-3-4-8-14-10/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVLBYLVUVGQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC=CC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655545 | |

| Record name | {2-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-48-2 | |

| Record name | {2-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.